(S)-Benzyl 4-isobutyl-2,5-dioxooxazolidine-3-carboxylate (S)-Benzyl 4-isobutyl-2,5-dioxooxazolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 125814-24-6
VCID: VC21169391
InChI: InChI=1S/C15H17NO5/c1-10(2)8-12-13(17)21-15(19)16(12)14(18)20-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t12-/m0/s1
SMILES: CC(C)CC1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2
Molecular Formula: C15H17NO5
Molecular Weight: 291.3 g/mol

(S)-Benzyl 4-isobutyl-2,5-dioxooxazolidine-3-carboxylate

CAS No.: 125814-24-6

Cat. No.: VC21169391

Molecular Formula: C15H17NO5

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-Benzyl 4-isobutyl-2,5-dioxooxazolidine-3-carboxylate - 125814-24-6

Specification

CAS No. 125814-24-6
Molecular Formula C15H17NO5
Molecular Weight 291.3 g/mol
IUPAC Name benzyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Standard InChI InChI=1S/C15H17NO5/c1-10(2)8-12-13(17)21-15(19)16(12)14(18)20-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t12-/m0/s1
Standard InChI Key AIMWGGCVQLSNCM-LBPRGKRZSA-N
Isomeric SMILES CC(C)C[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2
SMILES CC(C)CC1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)CC1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator